molecular formula C8H17NO B1317316 1-(2-Amino-ethyl)-cyclohexanol CAS No. 39884-50-9

1-(2-Amino-ethyl)-cyclohexanol

Cat. No. B1317316
CAS RN: 39884-50-9
M. Wt: 143.23 g/mol
InChI Key: HNRPKAVJEIUVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “1-(2-Amino-ethyl)-cyclohexanol” are not available, similar compounds such as “1-(2-Aminoethyl)piperazine” and “2-(2-Aminoethylamino)ethanol” are synthesized through reactions involving ethylene dichloride and ammonia , or esterification reactions in the hydroxyl group .

Scientific Research Applications

Medicine

1-(2-Amino-ethyl)-cyclohexanol: may be used in the development of hydrogel delivery systems for regenerative medicine applications. These hydrogels can be rapidly crosslinked and are suitable for cell encapsulation, drug delivery, and biofabrication .

Agriculture

In agriculture, compounds similar to 1-(2-Amino-ethyl)-cyclohexanol are utilized as intermediates for pharmaceuticals , anthelmintics , and surface-active agents . They also find applications in mineral processing aids, asphalt additives, and urethane chemicals .

Materials Science

In materials science, 1-(2-Amino-ethyl)-cyclohexanol derivatives could be involved in the synthesis of metal–organic framework hybrid materials . These materials have applications in gas separation, catalysis, and wastewater treatment due to their robustness and stability .

Environmental Science

1-(2-Amino-ethyl)-cyclohexanol: and its derivatives are potential candidates for CO2 capture solvents . They are studied for their kinetics of CO2 absorption, which is crucial for environmental applications like carbon capture and storage .

Biochemistry

In biochemistry, related compounds are used as building blocks for the synthesis of chelating agents and surfactants . These compounds play a significant role in the industrial manufacture of fuel and oil additives .

Pharmacology

In pharmacology, 1-(2-Amino-ethyl)-cyclohexanol may be part of the synthesis of imidazoles , which are key components in functional molecules used in pharmaceuticals and other applications .

Chemical Synthesis

In chemical synthesis, 1-(2-Amino-ethyl)-cyclohexanol could be used in the formation of imidazoline surfactants . These surfactants are used as textile softeners, dispersants, and emulsifiers in various industrial applications .

Analytical Chemistry

For analytical chemistry, derivatives of 1-(2-Amino-ethyl)-cyclohexanol might be used in derivatization gas chromatography . This technique is essential for the analysis of trace organic pollutants and their metabolites in biological samples .

Future Directions

While specific future directions for “1-(2-Amino-ethyl)-cyclohexanol” are not available, research into similar compounds suggests potential applications in areas such as sustainable coating solutions .

properties

IUPAC Name

1-(2-aminoethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPKAVJEIUVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308996
Record name 1-(2-Aminoethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)cyclohexanol

CAS RN

39884-50-9
Record name 1-(2-Aminoethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-ethyl)-cyclohexanol
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-ethyl)-cyclohexanol
Reactant of Route 3
1-(2-Amino-ethyl)-cyclohexanol
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-ethyl)-cyclohexanol
Reactant of Route 5
1-(2-Amino-ethyl)-cyclohexanol
Reactant of Route 6
1-(2-Amino-ethyl)-cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.